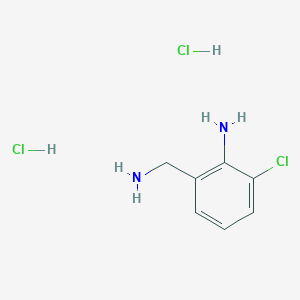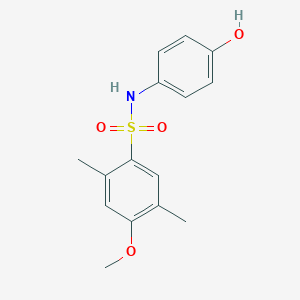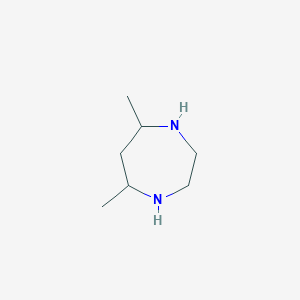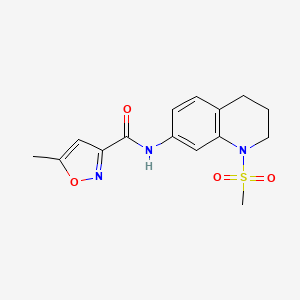
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a cyclopentane ring, which is a five-membered carbon ring, and a carboxamide group (CONH2), which is derived from carboxylic acids (R-COOH) where the -OH group has been replaced by an -NH2 group. The compound also has a phenyl group (a benzene ring minus one hydrogen) and a 3-methylbutyl group, which is a five-carbon chain with a methyl group on the third carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclopentane carboxylic acid with a 3-methylbutylamine under suitable conditions to form the carboxamide. The phenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentane ring, the carboxamide group, the phenyl group, and the 3-methylbutyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound, “N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide” could undergo a variety of chemical reactions. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The compound could also undergo reactions at the phenyl ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Conformational Analysis
- Conformational Preferences : Research on compounds structurally similar to N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide, like 1-amino-2-phenylcyclopentane-1-carboxylic acid, has employed DFT calculations to investigate conformational preferences. These studies are crucial for understanding the structural characteristics and potential biological activity of such compounds (Casanovas et al., 2008).
Synthesis and Characterization
- Synthesis and Analytical Characterization : The synthesis and analytical characterization of similar compounds, like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been reported. This includes chromatographic, spectroscopic, and mass spectrometric analyses, providing a framework for the synthesis and characterization of N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide (McLaughlin et al., 2016).
Pharmacological Applications
- Potential Pharmacological Applications : Studies on structurally similar compounds, such as N-[11C]methylated quinoline-2-carboxamides, reveal potential for pharmacological applications, particularly in imaging and receptor binding studies. These insights could guide the exploration of pharmacological applications for N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide (Matarrese et al., 2001).
Antifungal Activity
- Antifungal Activity : Similar compounds, like N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, have been synthesized and shown moderate antifungal activities. This suggests the possibility of exploring N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide for similar biological activities (Wu et al., 2012).
Radioligand Applications
- Radioligand Development : The synthesis and application of compounds like (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide for radiolabeling and imaging studies indicate potential areas of application for N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide in developing radioligands (Bennacef et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-14(2)10-13-18-16(19)17(11-6-7-12-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECLLJMWGNUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide](/img/structure/B2451206.png)



![2-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2451210.png)
![4-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}-3-buten-2-one](/img/structure/B2451212.png)
![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)

![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2451215.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)
![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)